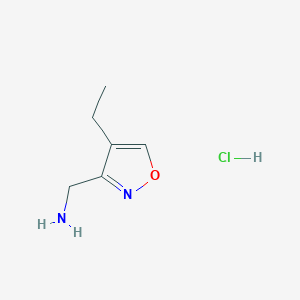![molecular formula C19H19NO7S B2934744 Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate CAS No. 326907-52-2](/img/structure/B2934744.png)
Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzo[d][1,3]dioxol moiety, the introduction of the morpholinosulfonyl group, and the esterification to form the benzoate .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The benzo[d][1,3]dioxol moiety would likely contribute to the planarity and aromaticity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The benzo[d][1,3]dioxol moiety might undergo electrophilic aromatic substitution reactions, while the morpholinosulfonyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzo[d][1,3]dioxol moiety might increase its lipophilicity, while the morpholinosulfonyl group could enhance its water solubility .科学的研究の応用
Antioxidant and Enzyme Inhibitory Properties
- Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate analogs have been explored for their potential antioxidant properties, as well as their ability to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are relevant in diseases such as Alzheimer's and Parkinson's, as well as pigmentation disorders. Studies have found these compounds to exhibit moderate antioxidant activity and significant enzyme inhibitory potency (Lolak et al., 2020).
Aspirin Prodrugs and Vasodilatory Action
- Derivatives of this compound have been synthesized as water-soluble esters of acetylsalicylic acid (ASA), also known as aspirin. These compounds show promising anti-inflammatory activities and reduced gastrotoxicity compared to ASA, suggesting potential for clinical applications (Rolando et al., 2013).
Biodegradable Polyesteramides
- The compound has been used in the synthesis of biodegradable polyesteramides with various functional groups. These compounds have potential applications in the medical field, particularly in the development of biodegradable polymers (Veld et al., 1992).
Glucosidase Inhibitors and Antioxidant Activities
- Novel derivatives of this compound have shown significant potential as glucosidase inhibitors, which is relevant for treating diabetes. They also exhibit high antioxidant activity, further indicating their potential in therapeutic applications (Özil et al., 2018).
Photophysical Properties in Aggregation Enhanced Emission
- Studies have investigated the photophysical properties of this compound derivatives, particularly in relation to their emission intensity and behavior in different states. Such properties are essential in the development of optical materials and sensors (Srivastava et al., 2016).
Corrosion Inhibition
- Benzimidazole derivatives of the compound have been studied for their effectiveness as corrosion inhibitors. These studies are crucial in industrial applications where metal corrosion can be a significant issue (Yadav et al., 2016).
Antimicrobial Activity
- Some derivatives have shown promising results in antimicrobial activity against various strains of bacteria and yeasts, indicating potential use in the development of new antimicrobial agents (Temiz‐Arpacı et al., 2005).
Electrochemical Synthesis and Properties
- The electrochemical synthesis and properties of derivatives have been explored, providing insights into greener and more efficient methods of synthesis with potential biological significance (Nematollahi & Esmaili, 2010).
Safety and Hazards
将来の方向性
作用機序
Target of action
Compounds with similar structures have shown antitumor activities against hela, a549 and mcf-7 cell lines .
Biochemical pathways
Similar compounds have been found to affect cell cycle progression and induce apoptosis .
Result of action
As mentioned earlier, similar compounds have been found to induce apoptosis and cause cell cycle arrest .
特性
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 4-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S/c21-19(25-12-14-1-6-17-18(11-14)27-13-26-17)15-2-4-16(5-3-15)28(22,23)20-7-9-24-10-8-20/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQVWBZMEPJGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

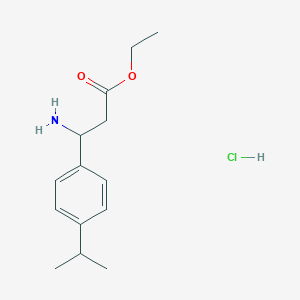

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)

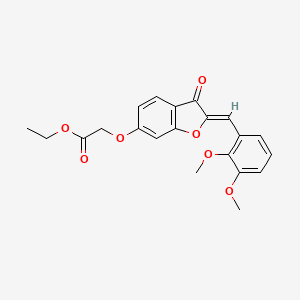

![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)
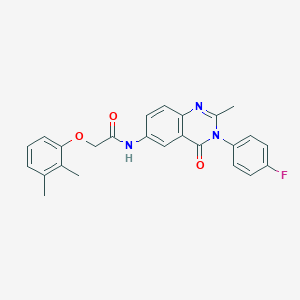
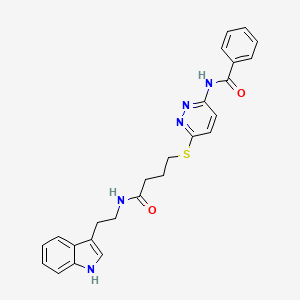
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2934679.png)
